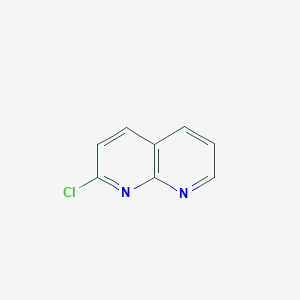

2-Chloro-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIZLJISEUYGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408919 | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-10-4 | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,8-naphthyridine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, nitrogen-containing bicyclic structure is a key pharmacophore in numerous compounds with applications in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and biological significance.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow to brown powder, and is soluble in common organic solvents. Its core structure consists of two fused pyridine rings with a chlorine substituent at the 2-position, which is the primary site for synthetic modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClN₂ | [1][2] |

| Molecular Weight | 164.59 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 138-139 °C | |

| Boiling Point | 281.5 ± 20.0 °C (Predicted) | |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.04 ± 0.30 (Predicted) | |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 9.12 (1H, dd, J=4.3 Hz and 2.0 Hz), 8.22 (1H, dd, J=8.1 Hz and 2.0 Hz), 8.16 (1H, d, J=8.4 Hz), 7.52 (1H, dd, J=8.1 Hz and 4.3 Hz), 7.50 (1H, d, J=8.4 Hz).

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Cl stretching in the 800-600 cm⁻¹ range.[5][6]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 164, with a characteristic M+2 peak at m/z 166 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[1][7] Fragmentation would likely involve the loss of chlorine and subsequent ring rearrangements.[1][8]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through two primary routes: the Vilsmeier-Haack reaction or the chlorination of the corresponding naphthyridinone.

Synthesis via Chlorination of 1,8-Naphthyridin-2(1H)-one

This is a widely used and efficient method for the preparation of this compound.

Experimental Protocol:

-

Reaction Setup: To 1,8-naphthyridin-2(1H)-one (9.00 g, 61.6 mmol), add phosphorus oxychloride (POCl₃) (86 mL, 924 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture to 100°C and maintain this temperature for 1 hour.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.

-

Neutralization: Dissolve the residue in dichloromethane (100 mL) and slowly add a saturated sodium bicarbonate solution to neutralize the mixture.

-

Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Final Product: The resulting solid can be further purified by recrystallization to obtain this compound as a white to off-white solid (yields are typically around 70%).

Caption: Synthesis of this compound via chlorination.

Synthesis via Vilsmeier-Haack Reaction

While often used to produce this compound-3-carbaldehyde, the Vilsmeier-Haack reaction can be adapted for the synthesis of the parent compound from N-(pyridin-2-yl)acetamide.[9][10]

Experimental Protocol:

-

Reagent Preparation: In a flask cooled to 0-5°C, add phosphorus oxychloride (POCl₃) dropwise to dry dimethylformamide (DMF).

-

Reaction: To this Vilsmeier reagent, add N-(pyridin-2-yl)acetamide.

-

Cyclization: The reaction mixture is heated, leading to cyclization and the formation of the this compound ring system.

-

Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization.

-

Purification: The crude product is then purified by standard methods such as column chromatography or recrystallization.

Reactivity and Synthetic Applications

The chlorine atom at the 2-position of the 1,8-naphthyridine ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 2-substituted 1,8-naphthyridine derivatives.

Experimental Protocol for Amination (General):

-

Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as DMF or ethanol in a sealed reaction vessel.

-

Base: Add a base, such as potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.

-

Heating: Heat the reaction mixture, often to reflux or higher temperatures using microwave irradiation, for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound | C8H5ClN2 | CID 5152838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. japsonline.com [japsonline.com]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Chloro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₅ClN₂

-

Molecular Weight: 164.59 g/mol [1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. Due to the limited availability of experimentally-derived spectra in the public domain, some data points are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.40 | d | ~8.0 |

| H-4 | 8.05 - 8.15 | d | ~8.0 |

| H-5 | 7.50 - 7.60 | dd | ~8.0, 4.5 |

| H-6 | 8.15 - 8.25 | dd | ~8.0, 2.0 |

| H-7 | 8.95 - 9.05 | dd | ~4.5, 2.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.5 |

| C-3 | 122.0 |

| C-4 | 137.5 |

| C-4a | 121.0 |

| C-5 | 129.0 |

| C-6 | 136.0 |

| C-7 | 154.0 |

| C-8a | 145.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching vibrations of the naphthyridine ring |

| 1300 - 1000 | Medium to Strong | C-C and C-N stretching vibrations |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 750 - 650 | Medium to Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 164/166 | 100 / ~33 | [M]⁺/ [M+2]⁺ (presence of Chlorine) |

| 129 | Variable | [M-Cl]⁺ |

| 102 | Variable | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The mass spectrum is recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. For definitive structural confirmation, it is always recommended to acquire experimental data on a purified sample and perform a thorough analysis, including two-dimensional NMR experiments.

References

Navigating the Physicochemical Landscape of 2-Chloro-1,8-naphthyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-1,8-naphthyridine, a key heterocyclic intermediate in medicinal chemistry. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties based on the characteristics of the 1,8-naphthyridine scaffold and furnishes detailed experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 164.59 g/mol .[1][2][3][4] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂ | [1][4][5][6] |

| Molecular Weight | 164.59 g/mol | [1][3][4][6] |

| CAS Number | 15936-10-4 | [1][3][6] |

| Physical Form | Solid | [2] |

| IUPAC Name | This compound | [1][5] |

Solubility Profile

Quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, based on the general solubility characteristics of naphthyridine derivatives, it is anticipated to be soluble in polar aprotic organic solvents.[7] The following table provides an estimated solubility profile. Researchers are strongly advised to determine precise solubility values experimentally using the protocol provided in this guide.

| Solvent | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Methanol | Sparingly Soluble |

| Ethanol | Sparingly Soluble |

| Water | Poorly Soluble |

| Acetonitrile | Sparingly Soluble |

| Acetone | Sparingly Soluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[8]

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, water, phosphate buffer pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a constant temperature bath (e.g., 25°C or 37°C).

-

Agitate the mixture using an orbital shaker at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Perform the experiment in triplicate for each solvent and temperature.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, particularly in the context of drug development and formulation. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule under various stress conditions.[9][10][11]

Experimental Protocol: Forced Degradation Studies

This protocol outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[9][10]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[1]

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified period.[1]

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.[1]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.[1]

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark at the same temperature.[1]

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.[1]

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The chloro-substituent on the pyridine ring may be susceptible to nucleophilic substitution, particularly under hydrolytic conditions. The aromatic ring system could be prone to oxidative degradation.

Caption: Potential degradation pathways for this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[12]

Key considerations for HPLC method development:

-

Column: A C18 reversed-phase column is a typical starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be optimized for good peak shape.

-

Detection: A Photodiode Array (PDA) detector is recommended as it allows for the assessment of peak purity and can detect a wide range of chromophores.[2]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is limited, the provided experimental protocols offer a clear path for researchers to generate this critical information. The successful application of these methodologies will enable a more thorough characterization of this important chemical entity, facilitating its use in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 15936-10-4 [sigmaaldrich.com]

- 4. This compound , 96% , 15936-10-4 - CookeChem [cookechem.com]

- 5. This compound | C8H5ClN2 | CID 5152838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 15936-10-4|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ijsdr.org [ijsdr.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Discovery of 2-Chloro-1,8-naphthyridine Derivatives: A Technical Guide for Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for the wide array of biological activities exhibited by its derivatives.[1][2] Among these, 2-chloro-1,8-naphthyridine derivatives have emerged as a particularly promising class of compounds with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new chemical entities for various therapeutic indications.

Synthesis of the this compound Core

A cornerstone in the synthesis of many this compound derivatives is the Vilsmeier-Haack cyclization. This reaction typically utilizes readily available starting materials to construct the core naphthyridine ring system.

Experimental Protocol: Vilsmeier-Haack Cyclization for 2-Chloro-3-formyl-1,8-naphthyridine

This protocol describes a common method for the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, a key intermediate for further derivatization.

Materials:

-

N-(pyridin-2-yl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Crushed ice

-

Sodium carbonate solution

Procedure:

-

To a stirred solution of N-(pyridin-2-yl)acetamide in dimethylformamide, phosphorus oxychloride is added dropwise at 0-5°C.

-

After the addition is complete, the reaction mixture is heated to 90°C for a specified time.

-

The resulting mixture is then carefully poured into crushed ice with stirring.

-

The solution is neutralized with a sodium carbonate solution until a precipitate forms.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

The general workflow for the synthesis and derivatization of 2-chloro-1,8-naphthyridines is depicted below.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown potent cytotoxic activity against a variety of human cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of 2-Aryl-1,8-naphthyridin-4-one Derivatives [4]

| Compound ID | R | Cancer Cell Line | IC₅₀ (µM) |

| 11 | 2-naphthyl | A549 (Lung) | 9.4 |

| Caki-2 (Renal) | 19.1 | ||

| 12 | 2-naphthyl | A549 (Lung) | 10.9 |

| Caki-2 (Renal) | 17.5 | ||

| 13 | 2-naphthyl | A549 (Lung) | 2.3 |

| Caki-2 (Renal) | 13.4 | ||

| Colchicine | - | A549 (Lung) | >100 |

| Caki-2 (Renal) | >100 |

Table 2: In Vitro Cytotoxic Activity of Naphthyridine Derivatives [5]

| Compound ID | HeLa (IC₅₀, µM) | HL-60 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |

| 14 | 2.6 | 1.5 | 2.7 |

| 15 | 2.3 | 0.8 | 11.4 |

| 16 | 0.7 | 0.1 | 5.1 |

| Colchicine | 23.6 | 7.8 | 19.7 |

One of the key mechanisms underlying the anticancer activity of certain 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[6] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Antimicrobial Activity

Several this compound derivatives have exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound-3-carbaldehyde | Staphylococcus aureus | - (Good activity) | [3] |

| Staphylococcus epidermidis | - (Good activity) | [3] | |

| Sulfonamide derivative of 2-Amino-5-chloro-1,8-naphthyridine + Norfloxacin | Escherichia coli (MDR) | 64 (from 128) | |

| Sulfonamide derivative of 2-Amino-5-chloro-1,8-naphthyridine + Ofloxacin | Escherichia coli (MDR) | 32 (from 64) |

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

-

Test compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A serial two-fold dilution of the test compound is prepared in CAMHB in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

A positive control (no compound) and a negative control (no bacteria) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as measured by a spectrophotometer or visually.

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory potential of 1,8-naphthyridine derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators.

Table 4: Anti-inflammatory Activity of 1,8-Naphthyridine-2-carboxamide Derivatives [7]

| Compound ID | Target | IC₅₀ (µM) |

| HSR2102 | NO Production | 32.13 |

| HSR2104 | NO Production | 25.43 |

| HSR2107 | NO Production | 28.03 |

| HSR2113 | NO Production | 26.49 |

| HSR2104 | TNF-α Production | 25.43 |

| HSR2104 | IL-6 Production | 25.43 |

The anti-inflammatory effects of some naphthyridine derivatives may be attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, underscores its importance in modern drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and improved drug candidates with the potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]

- 7. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Reactivity of the Chlorine Atom in 2-Chloro-1,8-naphthyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. At the heart of the synthetic utility of many 1,8-naphthyridine derivatives lies the reactivity of strategically placed functional groups. Among these, the chlorine atom at the C2 position of 2-chloro-1,8-naphthyridine serves as a versatile handle, enabling a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this key intermediate, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in the effective utilization of this compound in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,8-naphthyridine ring system, further accentuated by the presence of the electronegative nitrogen atoms, renders the C2-chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a straightforward and efficient pathway for the introduction of a variety of functional groups at this position.

The general mechanism for the SNAr reaction at the C2 position of this compound proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, and the aromaticity of the naphthyridine ring is restored, yielding the substituted product. The presence of the nitrogen atom at position 1 plays a crucial role in stabilizing the negative charge of the intermediate through resonance, thereby facilitating the reaction.[1][2]

Amination Reactions

The displacement of the C2-chlorine with various amines is a widely employed strategy for the synthesis of 2-amino-1,8-naphthyridine derivatives, which are key precursors for many biologically active compounds.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Ammonia | NH₃ in ethanol or aqueous ammonia, sealed tube, 150-180°C, 12-16 hours | 2-Amino-1,8-naphthyridine | Not specified | [3] |

| Hydrazine Hydrate | Hydrazine hydrate, ethanol, reflux, 10 hours | 2-Hydrazinyl-1,8-naphthyridine-3-carboxylic acid | Not specified | [4] |

| Substituted Amines | Primary or secondary amines, PEG 400, 120°C | 2-(Substituted-amino)-1,8-naphthyridines | 70-99% | [5] |

Reactions with Other Nucleophiles

Beyond amines, a range of other nucleophiles can effectively displace the chlorine atom, leading to diverse functionalities at the C2 position.

Table 2: Nucleophilic Aromatic Substitution with Various Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Azide | NaN₃, ethanol, stirring | 2-Azido-1,8-naphthyridine derivative | Not specified | [6] |

| Sodium Sulfide | Na₂S, DMF, room temperature, 2 hours | 2-Mercapto-1,8-naphthyridine derivative | Not specified | [6] |

| Sodium Hydroxide | 10% NaOH solution | 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid | Not specified | [4] |

| Potassium Hydroxide | KOH, methanol, 80°C, 4 hours | 2-Methoxy-1,8-naphthyridine derivative | 90% | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and this compound is an excellent substrate for these transformations. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 2-alkyl- or 2-aryl-1,8-naphthyridines.

Table 3: Suzuki-Miyaura Coupling of this compound Derivatives

| Boronic Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Heptyl Pinacol Boronate | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 2-Chloro-6-heptylpyridine | 14-96% | [8] |

| Various Alkyl Pinacol Boronates | Pd₂(dba)₃ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 80 | 0.25-20 | 2-Alkyl-6-chloropyridines | 38-96% | [9] |

*Note: Data is for analogous 2,6-dichloropyridine systems, which provides a strong indication of the expected reactivity for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. It offers a milder and more general alternative to traditional SNAr amination methods.[10]

Table 4: Buchwald-Hartwig Amination of Chloro-Naphthyridine Analogues

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Various Amines | Pd(OAc)₂ / XantPhos | Cs₂CO₃ or NaOᵗBu | Toluene or Dioxane | 100-120 | 12-24 | Not specified | [11] |

| Substituted Anilines | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | 12 | 85% (representative) | [12] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of 2-alkynyl-1,8-naphthyridines.

Table 5: Sonogashira Coupling of Heteroaryl Halides with Terminal Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Iodides | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Acetonitrile | 50 | High | [13] |

| Aryl Iodides | Various Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Aqueous NH₃ | Not specified | RT | Good to Excellent | [14] |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This provides a route to 2-vinyl-1,8-naphthyridine derivatives.

Table 6: Heck Reaction of Aryl Halides with Alkenes

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield | Reference |

| Aryl Bromides | Various Olefins | [(P(C₅H₁₀N)₃)₂PdCl₂] | K₂CO₃ | NMP | 100 | Good to Excellent | [15] |

| Aryl Halides | Activated Alkenes | Palladium catalyst | Base | Not specified | Not specified | High | [16] |

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines

A solution of the this compound derivative (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent (e.g., ethanol, PEG 400) is prepared in a sealed tube or a round-bottom flask fitted with a reflux condenser. The reaction mixture is heated at a specified temperature (e.g., 120-180°C) for a designated period (e.g., 4-16 hours).[3][5] Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, typically involving partitioning between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired 2-amino-1,8-naphthyridine derivative.

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

To an oven-dried Schlenk tube or a similar reaction vessel, the this compound derivative (1.0 eq), the coupling partner (e.g., boronic acid/ester, amine, or alkyne; 1.1-1.5 eq), and the base (e.g., K₃PO₄, NaOᵗBu, Cs₂CO₃; 1.5-3.0 eq) are added. The palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the appropriate ligand (e.g., XantPhos, XPhos, PPh₃; 2-10 mol%) are then added. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) several times. Anhydrous solvent (e.g., toluene, dioxane) is added via syringe. The reaction mixture is stirred at the specified temperature (e.g., 80-120°C) for the required time (e.g., 12-24 hours), with the progress monitored by TLC or LC-MS.[9][11][12] After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

The chlorine atom at the C2 position of this compound is a highly valuable and reactive functional group that provides a gateway to a vast chemical space of substituted 1,8-naphthyridine derivatives. Both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions proceed with good to excellent efficiency, allowing for the introduction of a wide range of substituents. The methodologies and data presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel 1,8-naphthyridine-based compounds for applications in drug discovery and materials science. The versatility of this compound, coupled with the robustness of the described synthetic methods, ensures its continued importance as a key building block in modern organic chemistry.

References

- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 4. ispub.com [ispub.com]

- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 14. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]

- 15. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heck Reaction [organic-chemistry.org]

The 1,8-Naphthyridine Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and broad spectrum of biological activities have established it as a critical pharmacophore in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological potential of the 1,8-naphthyridine core, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of crucial signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Anticancer Activity

Derivatives of 1,8-naphthyridine have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[1] The anticancer potential of this scaffold stems from its ability to interfere with multiple crucial cellular processes, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerase and various protein kinases.[2][3]

Mechanism of Action

DNA Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives function as potent inhibitors of DNA topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Protein Kinase Inhibition: The 1,8-naphthyridine core serves as a versatile template for the design of inhibitors targeting a range of protein kinases that are often dysregulated in cancer. Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. 1,8-Naphthyridine derivatives have been developed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling cascades.[2]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival and metastasis. Specific 1,8-naphthyridine-based compounds have been identified as inhibitors of p38 MAPK.[4][5]

-

PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Some 1,8-naphthyridine derivatives have been shown to suppress hepatic fibrogenesis by inhibiting the PI3K/Akt/Smad and JAK2/STAT3 signaling pathways.[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa | Pancreatic | 0.41 | [7] |

| K-562 | Leukemia | 0.77 | [7] | |

| Compound 36 | PA-1 | Ovarian | 1.19 | [7] |

| Compound 29 | PA-1 | Ovarian | 0.41 | [7] |

| SW620 | Colon | 1.4 | [7] | |

| Compound 12 | HBL-100 | Breast | 1.37 | [8] |

| Compound 17 | KB | Oral | 3.7 | [8] |

| Compound 22 | SW-620 | Colon | 3.0 | [8] |

| Compound 16 | HeLa | Cervical | 0.7 | [1] |

| HL-60 | Leukemia | 0.1 | [1] | |

| PC-3 | Prostate | 5.1 | [1] | |

| Compound 5j | HeLa | Cervical | 6.4 ± 0.45 | [9] |

| Compound 5k | MCF-7 | Breast | 2.03 ± 0.23 | [9] |

| Compound 5b | MCF-7 | Breast | 11.25 ± 0.09 | [10] |

| Compound 5e | MCF-7 | Breast | 13.45 ± 0.09 | [10] |

Antimicrobial Activity

The 1,8-naphthyridine scaffold is historically significant in the field of antimicrobial agents, with nalidixic acid being one of the earliest synthetic antibiotics.[6] This core structure continues to be a foundation for the development of new antibacterial and antifungal compounds.

Mechanism of Action

The primary antibacterial mechanism of many 1,8-naphthyridine derivatives, particularly the quinolone antibiotics, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, recombination, and repair. Inhibition of these topoisomerases leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 1,8-naphthyridine derivatives against a range of bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |

| PD 131628 | Staphylococcus aureus | 0.125 | [11] |

| Streptococcus pyogenes | 0.25 | [11] | |

| Enterococcus faecalis | 0.5 | [11] | |

| Enterobacteriaceae | 0.125 | [11] | |

| Pseudomonas aeruginosa | 0.5 | [11] | |

| Haemophilus influenzae | ≤0.03 | [11] | |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [12] |

| Compounds 23-25 | Bacillus subtilis | 12.5 | [6] |

| Compounds 44a-b, 45a-b | Staphylococcus aureus | 6-7 mM | [6] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus | ≥ 1024 | [13] |

Antiviral Activity

The antiviral potential of the 1,8-naphthyridine core has been explored against a variety of viruses. While not as extensively studied as its other biological activities, promising results have been reported, warranting further investigation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 1,8-Naphthyridine derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of pro-inflammatory cytokine production.

Mechanism of Action

The anti-inflammatory activity of 1,8-naphthyridine derivatives is often attributed to their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages, often stimulated by lipopolysaccharide (LPS).[14][15] The underlying mechanisms can involve the inhibition of signaling pathways such as the NF-κB and MAPK pathways.[15]

Quantitative Data: Inhibition of Cytokine Production

The following table summarizes the inhibitory activity of a 1,8-naphthyridine-2-carboxamide derivative (HSR2104) on the production of pro-inflammatory mediators in LPS-treated BV2 microglial cells.

| Mediator | IC50 (µM) | Reference |

| NO | 18.3 ± 1.5 | [7] |

| TNF-α | 25.4 ± 2.1 | [7] |

| IL-6 | 22.8 ± 1.8 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 1,8-naphthyridine derivatives.

Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Protocol for the Synthesis of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate:

-

In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol).

-

The mixture is then ground in a mortar and pestle at room temperature for approximately 10 minutes.

-

Upon completion of the reaction (monitored by TLC), the solid product is washed with water.

-

The crude product is collected by vacuum filtration.

-

The solid is then recrystallized from a suitable solvent, such as ethanol, to yield the pure ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.

Antibacterial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity: Cytokine Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control and determine the IC50 values.[14]

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus.

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1 hour to allow for viral attachment.

-

Overlay Application: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 1,8-naphthyridine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[10][11]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1,8-naphthyridine derivatives and a typical experimental workflow for their synthesis and evaluation.

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and pharmacologically significant core in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The continued exploration of this privileged structure, through the design and synthesis of novel derivatives and the elucidation of their mechanisms of action, holds great promise for the development of next-generation therapeutic agents to address a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the 1,8-naphthyridine core.

References

- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1,8-naphthalidine derivatives as potent anti-hepatic fibrosis agents via repressing PI3K/AKT/Smad and JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ibtbioservices.com [ibtbioservices.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 1,8-Naphthyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive review of 1,8-naphthyridine compounds, detailing their synthesis, summarizing their biological activities with quantitative data, and elucidating their mechanisms of action through key signaling pathways.

Synthesis of the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system is primarily achieved through well-established condensation reactions. The Friedländer synthesis and the Vilsmeier-Haack reaction are two of the most prominent methods employed.

The Friedländer Synthesis

A versatile and widely utilized method, the Friedländer synthesis involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group, such as a ketone or ester. This reaction can be catalyzed by acids or bases and has been adapted for various conditions, including microwave-assisted and solvent-free protocols, to improve yields and reaction times.

Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol outlines a general procedure for the synthesis of a simple 1,8-naphthyridine derivative.

Materials:

-

2-aminonicotinaldehyde

-

Acetone

-

Potassium hydroxide (or other suitable base)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) in ethanol.

-

Add acetone (1.2 eq) to the solution.

-

Slowly add a catalytic amount of potassium hydroxide.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data: Synthesis Yields for Friedländer Reactions

| Catalyst/Condition | Active Methylene Compound | Product | Yield (%) | Reference |

| Choline Hydroxide in Water | Acetone | 2-Methyl-1,8-naphthyridine | >95 | [1] |

| CeCl₃·7H₂O (Solvent-free) | Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 94 | [2] |

| DABCO (Microwave) | Cyclohexanone | 6,7,8,9-Tetrahydrobenzo[b][2][3]naphthyridine | 82 | [2] |

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is instrumental in the synthesis of 2-chloro-3-formyl-1,8-naphthyridine, a key intermediate for further functionalization. This reaction typically involves the formylation of an activated aromatic compound using a Vilsmeier reagent, which is prepared from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

Materials:

-

N-(pyridin-2-yl)acetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while stirring to form the Vilsmeier reagent.

-

To this mixture, add N-(pyridin-2-yl)acetamide portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to 80-90°C for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-chloro-3-formyl-1,8-naphthyridine.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial agents, with nalidixic acid being a prominent example. These compounds often exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

Quantitative Data: Antimicrobial Activity of 1,8-Naphthyridine Derivatives (MIC Values)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,8-Naphthyridine-3-thiosemicarbazides | S. aureus | 6-7 (mM) | [4] |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amines | S. aureus | 35.5-75.5 | [4] |

| N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amines | E. coli | 35.5-75.5 | [4] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | ≥ 1024 | [5] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | S. aureus 10 | ≥ 1024 | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (or other suitable broth)

-

1,8-Naphthyridine compound to be tested

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of the 1,8-naphthyridine compound in the broth in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 1,8-naphthyridine derivatives stem from their ability to modulate various cellular signaling pathways. A primary mechanism in their anticancer activity is the inhibition of topoisomerase II, leading to DNA damage and apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that alters the topology of DNA, essential for processes like DNA replication and chromosome segregation. Certain 1,8-naphthyridine derivatives can stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, apoptotic cell death.

Experimental Protocol: Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Assay buffer

-

1,8-Naphthyridine compound to be tested

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the 1,8-naphthyridine compound.

-

Add topoisomerase II to initiate the reaction. Include a positive control (enzyme, no compound) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed plasmid DNA compared to the positive control.

Signaling Pathway of Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives

Caption: Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

Modulation of PI3K/Akt/mTOR and RAS/MAPK Pathways

Emerging evidence suggests that 1,8-naphthyridine derivatives can also influence other critical signaling cascades involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and RAS/MAPK pathways. While the precise molecular targets within these pathways are still under investigation for many derivatives, their inhibition contributes to the overall anticancer effects.

Logical Relationship of PI3K/Akt/mTOR Pathway Inhibition

Caption: Potential inhibition points of 1,8-naphthyridines in the PI3K/Akt/mTOR pathway.

Conclusion

The 1,8-naphthyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, with particularly promising results in the fields of oncology and infectious diseases. The established synthetic routes, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for the rational design and development of new, more potent, and selective 1,8-naphthyridine-based therapeutic agents. Further research into their interactions with key signaling pathways will undoubtedly unlock new avenues for therapeutic intervention.

References

A Technical Guide to 2-Chloro-1,8-naphthyridine: Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1,8-naphthyridine, a key heterocyclic building block in medicinal chemistry. The document details its commercial availability from various suppliers, outlines synthetic methodologies for its preparation, and explores the biological significance of the broader 1,8-naphthyridine scaffold, with a focus on its application in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 15936-10-4) is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically around 96-98%. Below is a summary of key suppliers and their product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Code (Example) | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D7009A9 | 96% | 100 mg, 250 mg, 1 g, 5 g |

| BLD Pharm | 15936-10-4 | - | Inquire |

| CookeChem | BD5034941 | 96% | Inquire[1] |

| Parchem | 15936-10-4 | - | Bulk and R&D quantities[2] |

| AccelaChem | AC-6379 | ≥98% | Inquire[3] |

| ChemicalBook | CB5248459 | - | Multiple suppliers listed[4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 15936-10-4 |

| Molecular Formula | C₈H₅ClN₂ |

| Molecular Weight | 164.59 g/mol |

| Appearance | Solid (often a powder) |

| Storage Temperature | 2-8°C, under inert atmosphere[5] |

| IUPAC Name | This compound |

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through a multi-step process, typically involving the initial formation of a hydroxy-naphthyridine intermediate followed by chlorination. A common precursor is 1,8-naphthyridin-2(1H)-one (also known as 2-hydroxy-1,8-naphthyridine), which can be synthesized from 2-aminopyridine derivatives.

Experimental Protocol: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid

A precursor to a chlorinated naphthyridine can be synthesized from 2-aminonicotinaldehyde and ethyl cyanoacetate.[6]

Step 1: Synthesis of 2-Hydroxy-3-cyano-1,8-naphthyridine [6] A mixture of 2-aminonicotinaldehyde (0.01 mol) and ethyl cyanoacetate (0.01 mol) is refluxed in ethanol containing a few drops of piperidine for six hours. After cooling, the separated solid is filtered and recrystallized from an ethyl acetate-acetone solvent pair.

Step 2: Synthesis of 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid [6] A mixture of 2-hydroxy-3-cyano-1,8-naphthyridine (0.01 mol), 50 ml of 10% sodium hydroxide solution, and 10 ml of alcohol is refluxed for one and a half hours. The solution is then boiled in an open flask for a few minutes to remove alcohol. After cooling, concentrated hydrochloric acid is added until precipitation is complete. The product is filtered, washed with water, and recrystallized from methanol.

Experimental Protocol: Synthesis of this compound-3-carboxylic acid

The hydroxy-naphthyridine can then be chlorinated.

A mixture of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid and phosphorus oxychloride is refluxed for half an hour. The resulting mixture is poured into crushed ice and neutralized with a sodium carbonate solution to precipitate the product.[6]

Vilsmeier-Haack Cyclization for Substituted Derivatives

A widely used method for the synthesis of substituted 2-chloro-1,8-naphthyridines is the Vilsmeier-Haack reaction. This reaction allows for the one-pot synthesis of this compound-3-carbaldehyde from N-(pyridin-2-yl) acetamides.[7][8]

General Procedure for the Vilsmeier-Haack Cyclization: [7] To a solution of a substituted N-(pyridin-2-yl) acetamide in dry dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5°C. The reaction mixture is then heated, and after completion, it is poured onto crushed ice. The precipitated solid is filtered, washed with water, and recrystallized to yield the this compound-3-carbaldehyde derivative.

Biological Significance and Applications in Drug Discovery

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[9][10] Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[11]

Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV

Many 1,8-naphthyridine derivatives exhibit potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This mechanism is shared with the quinolone class of antibiotics.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a sulfonamide derivative of 2-amino-5-chloro-1,8-naphthyridine, which demonstrates antibiotic-modulating activity. While the derivative itself has a high MIC, it significantly reduces the MIC of fluoroquinolones against multi-resistant bacterial strains.[11]

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Fold Reduction in MIC |

| Escherichia coli 06 | Norfloxacin | 128 | 64 | 2 |

| Ofloxacin | 64 | 32 | 2 | |

| Lomefloxacin | 16 | 3.2 | 5 | |

| Staphylococcus aureus 10 | Norfloxacin | 256 | 128 | 2 |

| Ofloxacin | 128 | 64 | 2 | |

| Lomefloxacin | 32 | 16 | 2 | |

| Pseudomonas aeruginosa 24 | Norfloxacin | 512 | 256 | 2 |

| Ofloxacin | 256 | 128 | 2 | |

| Lomefloxacin | 64 | 32 | 2 |

Anticancer Activity: Targeting Topoisomerase II

Certain 1,8-naphthyridine derivatives have shown significant anticancer activity by inhibiting human topoisomerase II, an enzyme crucial for cell division. By stabilizing the DNA-topoisomerase II complex, these compounds induce DNA strand breaks, leading to apoptosis in cancer cells.[12][13]

The following table presents the in vitro cytotoxic activity (IC₅₀ values) of select 1,8-naphthyridine-3-carboxamide derivatives against various human cancer cell lines.[3]

| Compound | HBL-100 (Breast) | K-562 (Leukemia) | MIAPaCa-2 (Pancreas) | PA-1 (Ovarian) | SW-620 (Colon) |

| 36 | >50 µM | 11.5 µM | 13.2 µM | 1.19 µM | 10.7 µM |

| 47 | 10.5 µM | 0.77 µM | 0.41 µM | 10.2 µM | 11.8 µM |

Signaling Pathway and Mechanism of Action

The primary mechanism of action for many biologically active 1,8-naphthyridine derivatives involves the inhibition of topoisomerase enzymes. The following diagram illustrates the proposed mechanism of anticancer activity via topoisomerase II inhibition.

Conclusion

This compound is a commercially accessible and synthetically versatile scaffold that holds significant promise for the development of novel therapeutics. Its derivatives have demonstrated potent activity against critical biological targets, particularly bacterial and human topoisomerases. The information presented in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing a foundation for the design and synthesis of new 1,8-naphthyridine-based compounds with enhanced therapeutic potential.

References

- 1. This compound , 96% , 15936-10-4 - CookeChem [cookechem.com]

- 2. parchem.com [parchem.com]

- 3. accelachem.com [accelachem.com]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. 15936-10-4|this compound|BLD Pharm [bldpharm.com]

- 6. ispub.com [ispub.com]

- 7. researchgate.net [researchgate.net]

- 8. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]

- 9. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the straightforward synthesis of 2-aryl-1,8-naphthyridine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the successful execution of Suzuki coupling reactions with 2-Chloro-1,8-naphthyridine.

The general scheme for the Suzuki coupling of this compound involves the palladium-catalyzed reaction between the chloro-heterocycle and an organoboron species, typically a boronic acid or its ester, in the presence of a base.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 2-aryl-1,8-naphthyridine product.

Key Reaction Parameters and Optimization

Successful Suzuki coupling of this compound requires careful consideration of several factors to overcome potential challenges such as catalyst inhibition by the nitrogen-containing heterocycle and competing side reactions.

-

Palladium Catalyst: A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed palladium complexes with specific phosphine ligands. For challenging substrates like chloro-heterocycles, catalysts that readily form the active Pd(0) species are preferred.

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond and to promote the reductive elimination step. Common choices include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and XPhos.

-